molecular formula C30H56N4O8 B13676419 Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Cat. No.: B13676419
M. Wt: 600.8 g/mol
InChI Key: UKJZYJSSLSOQEL-UHFFFAOYSA-N
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Description

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic compound known for its unique structure and properties. It is a derivative of 1,4,7,10-tetraazacyclododecane, a macrocyclic compound that is often used in coordination chemistry due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, which is then further reacted with ethyl bromoacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to effectively coordinate with metal ions, thereby stabilizing them and enhancing their reactivity. This property is particularly useful in applications such as catalysis and imaging .

Comparison with Similar Compounds

Similar Compounds

  • Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
  • DOTA-tris (tert-butyl ester)

Uniqueness

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is unique due to its specific ester groups, which provide additional functionalization options compared to similar compounds. This makes it particularly versatile for use in various scientific and industrial applications .

Properties

Molecular Formula

C30H56N4O8

Molecular Weight

600.8 g/mol

IUPAC Name

ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C30H56N4O8/c1-11-39-24(35)20-31-12-14-32(21-25(36)40-28(2,3)4)16-18-34(23-27(38)42-30(8,9)10)19-17-33(15-13-31)22-26(37)41-29(5,6)7/h11-23H2,1-10H3

InChI Key

UKJZYJSSLSOQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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